
1,3-Dioxolane
Overview
Description
1,3-Dioxolane is a heterocyclic acetal with the chemical formula C₃H₆O₂. It is a five-membered ring compound containing two oxygen atoms at the 1 and 3 positions. This compound is related to tetrahydrofuran by the replacement of a methylene group with an oxygen atom. This compound is used as a solvent and as a comonomer in polyacetals .
Preparation Methods
1,3-Dioxolane can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves the condensation of carbonyl compounds with vicinal diols under acidic conditions. Industrial production methods often use ethanol to enhance the yield and reduce the reaction time . The process can be catalyzed by various acids such as sulfuric acid, hydrochloric acid, or toluenesulfonic acid .
Chemical Reactions Analysis
1,3-Dioxolane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents such as potassium permanganate and osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride and sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds and Grignard reagents.
Deprotection: The acetal group can be removed by acid-catalyzed hydrolysis.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Acid catalysts: Sulfuric acid, hydrochloric acid, toluenesulfonic acid.
Major products formed from these reactions include various oxidized and reduced derivatives, as well as deprotected carbonyl compounds .
Scientific Research Applications
Organic Synthesis
1,3-Dioxolane is widely utilized as a protecting group in organic synthesis. Its ability to form stable derivatives allows chemists to selectively protect carbonyl groups in ketones and aldehydes during multi-step syntheses. The compound can also serve as an intermediate in the synthesis of biologically active molecules.
Case Study: Synthesis of Antibacterial Compounds
A study synthesized new this compound derivatives and evaluated their antibacterial and antifungal activities. The synthesized compounds demonstrated significant activity against various strains of bacteria, including Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 625 to 1250 µg/mL for the most effective compounds (Table 1) .
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
1 | 625 | S. aureus |
2 | 1250 | C. albicans |
3 | 1000 | E. faecalis |
Fuel Technology
This compound has emerged as a promising biofuel candidate due to its renewable nature and favorable combustion properties. It can be produced from biomass-derived feedstocks, making it an attractive alternative to fossil fuels.
Combustion Chemistry Analysis
Recent research has focused on the combustion characteristics of this compound compared to similar compounds like 1,3-dioxane. Experimental studies revealed that while both compounds have similar structures, their combustion behaviors differ significantly. For instance, this compound showed increased soot formation in high-temperature environments (>800 K), which is critical for optimizing internal combustion engines (Table 2) .
Parameter | This compound | 1,3-Dioxane |
---|---|---|
Ignition Delay Time (s) | Lower | Higher |
Soot Formation | Higher | Lower |
Combustion Efficiency (%) | Moderate | High |
Material Science
In materials science, this compound is used as a solvent and reagent in the synthesis of covalent organic frameworks (COFs) and other innovative materials. Its unique chemical properties facilitate the formation of complex structures with potential applications in gas separation and storage.
Gas Separation Applications
A study investigated the effect of low concentrations of this compound on the separation kinetics of methane and carbon dioxide mixtures via gas hydrates. The results indicated that incorporating this compound enhanced separation efficiency significantly (Table 3) .
Gas Mixture | Separation Efficiency (%) | Kinetics Improvement |
---|---|---|
CH4/CO2 (6:4) | Increased | Enhanced |
Battery Technology
Recent advancements have also highlighted the role of this compound in rechargeable lithium-oxygen batteries as an electrolyte additive. Its incorporation has been shown to improve battery performance significantly over extended cycling periods .
Performance Metrics
The addition of this compound resulted in:
- Capacity : Retained stability over 100 cycles with a capacity of .
- Cycle Life : Enhanced discharge/charge performance compared to traditional electrolytes.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane involves its ability to act as a solvent and stabilizer in various chemical reactions. In the context of lithium metal batteries, it forms a stable solid electrolyte interphase that enhances the cycling stability and suppresses lithium dendrite growth . The molecular targets and pathways involved include the interaction with lithium ions and the formation of a robust solid electrolyte interphase .
Comparison with Similar Compounds
1,3-Dioxolane is similar to other cyclic acetals such as 1,3-Dioxane and 1,2-Dioxolane . it is unique in its five-membered ring structure and its specific applications as a solvent and comonomer. Other similar compounds include:
1,3-Dioxane: A six-membered ring compound used in similar applications but with different chemical properties.
1,2-Dioxolane: An isomer of this compound with adjacent oxygen atoms, used as a peroxide.
This compound stands out due to its stability under various conditions and its effectiveness as a solvent and stabilizer in industrial and research applications .
Biological Activity
1,3-Dioxolane is a five-membered heterocyclic compound featuring two oxygen atoms and three carbon atoms in its ring structure. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article aims to explore the biological activity of this compound and its derivatives, highlighting recent research findings and case studies.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the reaction of salicylaldehyde with various diols in the presence of catalysts such as montmorillonite K10. This method has been shown to yield enantiomerically pure and racemic forms of 1,3-dioxolanes efficiently. The structural characterization of these compounds is often confirmed through spectroscopic techniques including NMR and mass spectrometry .
Table 1: Commonly Synthesized this compound Derivatives
Compound | Synthesis Method | Yield (%) | Notable Biological Activity |
---|---|---|---|
1 | Salicylaldehyde + Diol | >90 | Antifungal against C. albicans |
2 | Salicylaldehyde + Diol | >85 | Antibacterial against S. aureus |
3 | Salicylaldehyde + Diol | >80 | Antibacterial against E. faecalis |
Antibacterial Activity
Recent studies have demonstrated that various synthesized this compound derivatives exhibit significant antibacterial activity against a range of pathogens. For instance, a study reported that certain derivatives showed effective inhibition against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for some compounds were as low as 9.76 mg/L against E. faecalis and 39.06 mg/L against S. epidermidis .
Antifungal Activity
In addition to antibacterial properties, many this compound derivatives have demonstrated antifungal activity, particularly against Candida albicans. In one study, nearly all tested compounds except one exhibited excellent antifungal activity, showcasing their potential as therapeutic agents in treating fungal infections .
Case Study 1: Antimicrobial Efficacy
A comprehensive study synthesized several chiral and racemic 1,3-dioxolanes and evaluated their antimicrobial properties. The results indicated that most compounds displayed excellent antibacterial effects against common pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with varying degrees of efficacy depending on the specific structure of the dioxolane derivative .
Case Study 2: Structure-Activity Relationship (SAR)
Research has also focused on the structure-activity relationship (SAR) of 1,3-dioxolanes to understand how different substituents affect biological activity. For instance, variations in substituents at the 3 and 4 positions of the dioxolane ring significantly influenced both antibacterial and antifungal activities. Compounds with ether or ester groups showed enhanced activity compared to those without these functional groups .
Q & A
Basic Research Questions
Q. What is the molecular structure of 1,3-Dioxolane, and how does its polarity influence solvent applications?
- Answer: this compound (C₃H₆O₂) consists of a five-membered ring with two oxygen atoms at positions 1 and 3. Its polarity arises from the electron-rich oxygen atoms, making it a moderately polar solvent suitable for dissolving organic compounds. The IUPAC InChIKey (WNXJIVFYUVYPPR-UHFFFAOYSA-N) confirms its stereochemical uniqueness . Researchers can predict solvent compatibility by comparing its Hansen solubility parameters with target solutes, leveraging databases like SciFinder or Reaxys for empirical validation .
Q. What are the standard laboratory protocols for synthesizing this compound?
- Answer: A common method involves reacting paraformaldehyde with ethylene glycol in the presence of concentrated sulfuric acid as a catalyst. Post-reaction, sodium chloride is used for salting out, followed by drying with solid alkali (e.g., NaOH) and distillation to isolate the product . Researchers should monitor reaction progress via gas chromatography (GC) to optimize yield and purity.
Q. How should researchers address conflicting toxicity classifications of this compound in regulatory databases?
- Answer: While some suppliers classify this compound as toxic to reproduction under REACH, current harmonized labeling considers it safe for research use. To resolve contradictions, cross-reference safety data from ECHA, MSDS sheets, and peer-reviewed toxicology studies. Independent toxicity assays (e.g., Ames tests) are recommended for high-risk applications .
Advanced Research Questions
Q. What methodological strategies resolve discrepancies in solvent property data (e.g., viscosity, melting point) for this compound across databases?
- Answer: Systematic validation involves: (1) Collating data from ECHA, Reaxys, and SciFinder ; (2) Conducting differential scanning calorimetry (DSC) for melting point verification; (3) Using viscometers to measure kinematic viscosity under controlled temperatures. Discrepancies may arise from impurities or measurement protocols, necessitating batch-specific characterization .
Q. How can the thermal pressure coefficient of this compound-water mixtures be experimentally determined, and what insights do these coefficients provide?
- Answer: PVTX (pressure-volume-temperature-composition) measurements are performed using a constant-volume thermometer. The thermal pressure coefficient (γ = (∂P/∂T)ᵥ) is derived from compressibility (β) and expansivity (α) via γ = α/β. For {water + this compound} mixtures, γ values reveal molecular interactions such as hydrogen bonding disruption, critical for designing solvent systems in green chemistry .
Q. What are the challenges in stereochemical control during the synthesis of this compound derivatives, and how can they be mitigated?
- Answer: Dirhodium(II)-catalyzed reactions often yield diastereoisomeric mixtures due to the planar transition state. Strategies include: (1) Employing chiral auxiliaries or catalysts to induce asymmetry; (2) Using kinetic resolution via enzymatic catalysis; (3) Optimizing solvent polarity to favor specific transition states. Computational modeling (e.g., DFT) aids in predicting stereochemical outcomes .
Q. What polymerization mechanisms are viable for 2-ethenyl-4-methylene-1,3-dioxolane, and how do reaction conditions influence polymer properties?
- Answer: Cationic ring-opening polymerization (CROP) with initiators like BF₃·OEt₂ yields linear polymers with tunable glass transition temperatures (Tg). Radical polymerization, initiated by AIBN, produces cross-linked networks. Reaction temperature and monomer concentration dictate molecular weight distribution, analyzed via GPC and DSC .
Q. Methodological Considerations Table
Properties
IUPAC Name |
1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXJIVFYUVYPPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Record name | DIOXOLANE | |
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Related CAS |
25067-64-5 | |
Record name | Dioxolane polymers | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4027284 | |
Record name | 1,3-Dioxolane | |
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Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dioxolane appears as a clear colorless liquid. Slightly denser than water. Vapors heavier than air., Liquid, Colorless liquid with a mild, ethereal odor; [ACGIH], Colorless liquid. | |
Record name | DIOXOLANE | |
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Record name | 1,3-Dioxolane | |
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Boiling Point |
78 °C | |
Record name | 1,3-DIOXOLANE | |
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Flash Point |
35 °F (2 °C) (Open cup) | |
Record name | 1,3-DIOXOLANE | |
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Solubility |
Soluble in ethanol, ether, acetone, Miscible in water | |
Record name | 1,3-DIOXOLANE | |
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Density |
1.0600 at 20 °C/4 °C, A cyclic acetal; bulk density (wt/gal): 8.2 lb at 20 °C | |
Record name | 1,3-DIOXOLANE | |
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Vapor Density |
2.6 (Air= 1) | |
Record name | 1,3-DIOXOLANE | |
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Vapor Pressure |
79.0 [mmHg], 79 mm Hg at 20 °C | |
Record name | 1,3-Dioxolane | |
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Color/Form |
Water-white liquid | |
CAS No. |
646-06-0 | |
Record name | DIOXOLANE | |
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Record name | DIOXOLANE | |
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Melting Point |
-95 °C | |
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Retrosynthesis Analysis
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